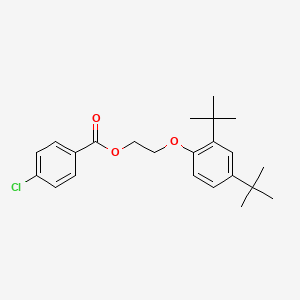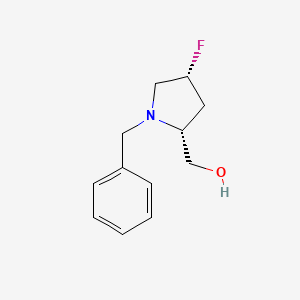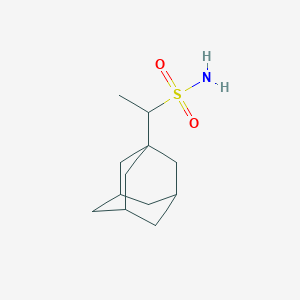![molecular formula C25H15Cl3N2O3 B12455025 3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)
3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine compound in the presence of a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is unique due to its specific structural features, such as the presence of a benzoxazole ring and multiple chlorine atoms.
Eigenschaften
Molekularformel |
C25H15Cl3N2O3 |
|---|---|
Molekulargewicht |
497.8 g/mol |
IUPAC-Name |
3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H15Cl3N2O3/c1-32-23-18(10-13(26)11-20(23)28)24(31)29-14-8-9-22-21(12-14)30-25(33-22)17-6-2-5-16-15(17)4-3-7-19(16)27/h2-12H,1H3,(H,29,31) |
InChI-Schlüssel |
SSFCMPGGEMQEQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B12454947.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)


![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)


![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)



